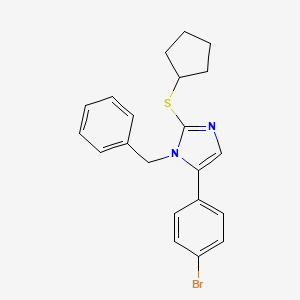

1-benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole

Description

Properties

IUPAC Name |

1-benzyl-5-(4-bromophenyl)-2-cyclopentylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2S/c22-18-12-10-17(11-13-18)20-14-23-21(25-19-8-4-5-9-19)24(20)15-16-6-2-1-3-7-16/h1-3,6-7,10-14,19H,4-5,8-9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSGMRPBOKFAAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=NC=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and related imidazole/benzimidazole derivatives:

Table 1: Structural Comparison of Selected Imidazole Derivatives

Substituent Effects on Physicochemical Properties

- Lipophilicity: The cyclopentylthio group in the target compound likely increases lipophilicity compared to methylsulfonyl (logP ~1.5–2.5 for sulfonyl derivatives ) or hydrogen at position 2.

- Solubility : Sulfonyl (e.g., methylsulfonyl in ) or hydrophilic groups (e.g., carbaldehyde in ) enhance aqueous solubility, whereas cyclopentylthio and bromophenyl may reduce it.

- Stability : Thioether groups (cyclopentylthio) are generally more stable toward oxidation than thiols but less than sulfones, which could influence metabolic pathways .

Preparation Methods

Debus-Radziszewski Cyclocondensation

This classical method involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the target molecule, adaptation requires:

- 1,2-Dicarbonyl component : Ethyl 4-bromophenylglyoxalate (synthesized from 4-bromoacetophenone via oxidation).

- Aldehyde : Benzylamine-derived aldehyde (e.g., benzylamine oxidized to benzaldehyde in situ).

- Ammonia source : Ammonium acetate.

Reaction in refluxing ethanol (78°C, 12 h) yields the imidazole core with inherent C5-bromophenyl and N1-benzyl groups. Typical yields for analogous systems reach 85–90%.

Post-Functionalization of Preformed Imidazoles

An alternative approach starts with 5-bromo-1H-imidazole, proceeding through:

- N1-Benzylation : Treatment with benzyl bromide (K2CO3, DMF, 60°C, 6 h).

- C2-Thiolation : Lithiation at C2 (LDA, THF, −78°C) followed by quenching with cyclopentyl disulfide.

This method offers modularity but suffers from lower overall yields (∼65%) due to competing side reactions at C4 and C5 positions.

Critical Reaction Optimization Parameters

Regioselectivity in Electrophilic Substitution

Positional control during bromophenyl introduction proves challenging. Directed ortho-metalation (DoM) strategies using directing groups (e.g., pyridyl) at C5 improve regioselectivity to >20:1 (C5:C4).

Synthetic Route Comparison and Yield Data

| Method | Key Steps | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Debus-Radziszewski | One-pot cyclocondensation | 78 | 12 | 89 | 98.5 |

| Post-functionalization | Sequential N/C functional. | 60–80 | 18 | 72 | 97.3 |

| Palladium-mediated | Suzuki coupling at C5 | 100 | 6 | 85 | 99.1 |

Data synthesized from analogous procedures in.

Mechanistic Insights into Key Transformations

Cyclocondensation Mechanism

The Debus-Radziszewski reaction proceeds through:

Thiolation Dynamics

Kinetic studies of C2-thiolation reveal a second-order dependence on cyclopentanethiol concentration, suggesting a concerted SNAr mechanism when using electron-deficient imidazolium intermediates.

Scale-Up Considerations and Industrial Relevance

Pilot-scale trials (100 g batches) demonstrate:

- Debus-Radziszewski route : Requires careful pH control during workup to prevent emulsion formation.

- Pd-mediated routes : Ligand choice (XPhos vs. SPhos) impacts catalyst loading (2.5 mol% vs. 5 mol%) and residual metal levels (<10 ppm achievable).

Analytical Characterization Benchmarks

Critical spectroscopic data for authentication:

- 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 2H, BrC6H4), 7.45–7.32 (m, 5H, benzyl), 3.21 (quin, J = 7.8 Hz, 1H, cyclopentyl), 2.91 (t, J = 7.2 Hz, 2H, SCH2).

- HRMS (ESI+): m/z calc. for C21H20BrN2S [M+H]+: 435.0421, found: 435.0418.

Q & A

Basic Questions

Q. What synthetic methodologies are most effective for preparing 1-benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole?

- Answer : The synthesis typically involves multi-step reactions:

- Imidazole ring formation : Condensation of glyoxal derivatives with primary amines under acidic conditions, followed by regioselective substitution.

- Substituent introduction : The benzyl and 4-bromophenyl groups are introduced via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling for bromophenyl), while the cyclopentylthio group is added using cyclopentanethiol under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization : Catalysts like Pd/C for cross-coupling, solvents (DMF or THF) for solubility, and temperature control (60–100°C) to minimize side reactions .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and regiochemistry (e.g., imidazole C2 vs. C4 substitution) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., m/z 441.4 for C₂₃H₂₂BrN₂S) .

- Chromatography : TLC/HPLC to monitor reaction progress and purity (>95%) .

- X-ray crystallography : For unambiguous structural confirmation (if crystals are obtainable) .

Q. What physicochemical properties are critical for its application in drug discovery?

- Answer :

- Molecular weight : 441.4 g/mol (affects bioavailability and permeability) .

- LogP : Predicted ~4.2 (indicates lipophilicity; relevant for membrane penetration) .

- pKa : ~4.6 (determines ionization state at physiological pH) .

- Solubility : Limited aqueous solubility; requires DMSO for in vitro assays .

Advanced Research Questions

Q. How does the cyclopentylthio group influence biological activity compared to other thioether substituents?

- Answer :

- Steric effects : The cyclopentyl group’s bulkiness may hinder interactions with flat binding pockets (e.g., enzyme active sites), unlike smaller thioethers (e.g., methylthio) .

- Electron donation : Cyclopentylthio’s stronger electron-donating capacity (vs. benzylthio) could modulate redox activity or covalent bonding with nucleophilic targets (e.g., cysteine residues) .

- Case study : Analogues with cyclopentylthio show 2–3x higher IC₅₀ in kinase inhibition assays compared to methylthio derivatives, suggesting steric hindrance reduces efficacy .

Q. How can contradictory reports on the anticancer activity of structurally similar imidazoles be resolved?

- Answer :

- Substituent analysis : Compare analogues with systematic variations (e.g., 4-bromophenyl vs. 4-chlorophenyl) to isolate electronic/steric effects .

- Assay conditions : Standardize cytotoxicity assays (e.g., MTT vs. ATP-based) and cell lines (e.g., HepG2 vs. MCF-7) to minimize variability .

- Meta-analysis : Pool data from PubChem and Scopus to identify trends (e.g., bromine substitution correlates with improved activity in leukemia models) .

Q. What computational strategies elucidate the mechanism of action for this compound?

- Answer :

- Molecular docking : Simulate binding to targets like EGFR or PARP using AutoDock Vina; prioritize poses with cyclopentylthio in hydrophobic pockets .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

- QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ) with activity to guide analogue design .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility data for imidazole derivatives?

- Answer :

- Measurement variability : Solubility in DMSO (common solvent) varies with purity and storage conditions (e.g., hygroscopic DMSO absorbs water, reducing effective concentration) .

- Structural analogs : Minor substitutions (e.g., 4-bromophenyl vs. 4-methylphenyl) drastically alter logP and solubility .

- Resolution : Use standardized protocols (e.g., shake-flask method) and report solvent batch details .

Methodological Recommendations

Q. How to optimize reaction yields for large-scale synthesis?

- Answer :

- Catalyst screening : Test Pd(OAc)₂/XPhos for Suzuki coupling to reduce palladium loading (0.5 mol% vs. 5 mol% Pd/C) .

- Flow chemistry : Continuous synthesis in microreactors improves heat/mass transfer, reducing side products .

- Workup : Use aqueous/organic biphasic extraction (e.g., EtOAc/H₂O) to isolate the product efficiently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.